N-hydroxy-3,3-dimethylbutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-hydroxy-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4-5(8)7-9/h9H,4H2,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRJKAFEAVFLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Synthesis of N Hydroxy 3,3 Dimethylbutanamide and Analogs
Enantioselective Synthesis Approaches for Chiral Analogs (e.g., (S)-3-hydroxy-N,N-dimethylbutanamide)
Achieving enantioselectivity is crucial in the synthesis of chiral analogs, as different enantiomers can exhibit distinct biological activities. The synthesis of molecules like (S)-3-hydroxy-N,N-dimethylbutanamide requires precise control over the formation of the stereogenic center at the C3 position. Key strategies include the use of chiral catalysts, enzymatic processes, and meticulous optimization of reaction conditions.
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones or alkenes to produce chiral alcohols or alkanes, respectively. ajchem-b.commdma.ch In the context of synthesizing chiral 3-hydroxybutanamide analogs, a precursor ketone can be reduced using a transition-metal catalyst complexed with a chiral ligand. Ruthenium (Ru) and Rhodium (Rh) complexes, particularly with atropisomeric diphosphine ligands like BINAP, are commonly employed for their high efficiency and selectivity. ajchem-b.comtaylorandfrancis.com
For instance, the synthesis of a chiral 3-hydroxybutanamide precursor could involve the asymmetric hydrogenation of a corresponding β-ketoamide. The catalyst system, typically a Ruthenium-BINAP complex, facilitates the delivery of hydrogen to one face of the ketone, leading to the desired enantiomer of the alcohol. taylorandfrancis.com The choice of ligand, solvent, and pressure can be fine-tuned to maximize the enantiomeric excess (ee).
Table 1: Examples of Chiral Catalysts in Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Ru-BINAP | β-Ketoesters/amides | >95% | taylorandfrancis.com |
| Rh-DIPAMP | α-(Acylamino)acrylates | >90% | mdma.ch |
| Ir-Spiro-Complex | α-Amino ketones | up to 99.9% | ajchem-b.com |
This table presents generalized data on the performance of various catalyst systems in asymmetric hydrogenation reactions relevant to the synthesis of chiral molecules.
Enzymatic methods offer a highly selective and environmentally benign alternative for obtaining enantiomerically pure compounds. Lipase-mediated kinetic resolution is a widely used technique that exploits the ability of enzymes, such as Candida antarctica lipase B (CAL-B), to selectively acylate or hydrolyze one enantiomer of a racemic mixture at a much faster rate than the other. d-nb.info
In the synthesis of a chiral 3-hydroxy-N,N-dimethylbutanamide, a racemic mixture of the alcohol could be subjected to acylation using a lipase and an acyl donor (e.g., vinyl acetate). The lipase will preferentially acylate one enantiomer (e.g., the (R)-enantiomer), leaving the unreacted (S)-enantiomer in high enantiomeric purity. The acylated product can then be easily separated from the desired alcohol. This method is valued for its operational simplicity and high selectivity under mild conditions. d-nb.infomdpi.com
Achieving high stereocontrol in enantioselective synthesis is critically dependent on the careful optimization of various reaction parameters. Factors such as temperature, solvent, catalyst loading, substrate concentration, and the nature of additives can profoundly influence both the yield and the enantiomeric excess of the product. researchgate.net
For asymmetric hydrogenation, the choice of solvent can affect the solubility and conformation of the catalyst-substrate complex, thereby impacting enantioselectivity. Temperature is another critical factor; lower temperatures often lead to higher selectivity by increasing the energy difference between the diastereomeric transition states. In enzymatic resolutions, parameters like pH, temperature, and the choice of organic solvent (in non-aqueous media) must be optimized to ensure the enzyme maintains its native conformation and catalytic activity for maximum efficiency and selectivity.
General Amide Bond Formation Strategies
The formation of the amide bond is a cornerstone of synthesizing N-hydroxy-3,3-dimethylbutanamide. While numerous methods exist, the synthesis of N-hydroxyamides (hydroxamic acids) requires specific considerations due to the properties of hydroxylamine (B1172632). Direct amidation of a carboxylic acid with hydroxylamine is challenging and typically requires activation of the carboxyl group.
Common strategies include:
Activated Carboxylic Acid Derivatives: The most frequent approach involves converting the carboxylic acid (3,3-dimethylbutanoic acid) into a more reactive species. This can be an acid chloride, an anhydride, or an active ester. This activated intermediate then readily reacts with hydroxylamine or a protected form like O-benzylhydroxylamine.
Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid in situ, allowing it to be attacked by hydroxylamine to form the desired N-hydroxy amide.
Enzymatic Synthesis: Amide bond-forming ligases, derived from sources like nonribosomal peptide synthetase (NRPS) pathways, represent a biocatalytic approach. These enzymes can activate carboxylic acids via ATP to form an acyl-adenylate intermediate, which is then attacked by an amine (or hydroxylamine) to generate the amide.
The synthesis of N-hydroxyamides can be particularly challenging due to the nucleophilicity of both the nitrogen and oxygen atoms of hydroxylamine, potentially leading to side products. Furthermore, N-hydroxy and N-alkoxy groups are known to be less reactive nucleophiles compared to typical amines due to electronic and steric effects, which can slow down the coupling reaction.
Tandem Oxidative α-Hydroxylation/β-Acetalization for Hydroxy-Dimethoxybutanamide Derivatives
A novel and efficient strategy for creating complex butanamide derivatives involves tandem reactions, where multiple bond-forming events occur in a single operational step. One such advanced method is the tandem oxidative α-hydroxylation/β-acetalization of β-ketoamides. This reaction allows for the direct synthesis of 2-hydroxy-3,3-dimethoxy-N-substituted butanamides from readily available starting materials. nih.govacs.orgnih.gov
The process is typically initiated by reacting a β-ketoamide with a hypervalent iodine reagent, such as phenyliodine diacetate (PIDA), in methanol. nih.govacs.org The reaction proceeds through the formation of an enolate, which is then oxidized at the α-position to introduce a hydroxyl group. Concurrently, the ketone at the β-position undergoes acetalization with the methanol solvent, yielding the dimethoxy functionality. This one-pot reaction provides a streamlined route to densely functionalized butanamide structures. nih.gov
Table 2: Tandem Oxidative α-Hydroxylation/β-Acetalization of a β-Ketoamide
| Starting Material | Reagents | Product | Yield | Reference |
|---|
This table summarizes the key transformation described in the literature for the synthesis of hydroxy-dimethoxybutanamide derivatives.
A significant trend in modern organic synthesis is the move towards metal-free catalytic systems to enhance sustainability and reduce costs and toxicity. The aforementioned tandem oxidative α-hydroxylation/β-acetalization reaction is a prime example of this development. nih.govacs.org
The use of organoiodine reagents like PIDA allows the complex transformation to proceed efficiently at room temperature without the need for any transition metal catalyst. nih.govacs.orgnih.gov This approach is advantageous as it avoids potential contamination of the final product with heavy metals and simplifies purification procedures. Research in this area continues to explore other metal-free oxidants and reaction conditions to further broaden the scope and applicability of such derivatization strategies, including the direct aerobic C(sp³)-H hydroxylation of amides using organic bases and molecular oxygen as the oxidant. organic-chemistry.orgresearchgate.net
Strategic Derivatization of N-Hydroxy-3,3-dimethylbutanamide Functional Groups
The chemical structure of N-hydroxy-3,3-dimethylbutanamide, also known as pivalohydroxamic acid, offers two primary sites for strategic derivatization: the N-hydroxyl moiety and the amide backbone. These functional groups allow for a variety of chemical transformations to produce analogs with modified physicochemical properties and biological activities.
Reactions Involving the N-Hydroxyl Moiety
The N-hydroxyl group of N-hydroxy-3,3-dimethylbutanamide is a versatile functional handle for several chemical modifications, including O-acylation, O-alkylation, and O-silylation. These reactions allow for the introduction of a wide range of substituents, which can modulate the compound's lipophilicity, steric bulk, and metabolic stability.
O-Acylation: The N-hydroxyl group can be readily acylated using various acylating agents, such as acid anhydrides or acyl chlorides, typically in the presence of a base like pyridine. For instance, treatment of N-hydroxy-3,3-dimethylbutanamide with acetic anhydride in pyridine results in the formation of the corresponding O-acetyl derivative. nih.gov This reaction is generally efficient and proceeds under mild conditions. The use of thioacetic acid has also been reported as an effective acylating agent for hydroxamic acids when conducted in the presence of triethylamine (NEt3) and water. organic-chemistry.org
O-Alkylation: Alkylation of the N-hydroxyl moiety can be achieved using various alkylating agents. For example, reaction with alkyl halides in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as dimethylformamide (DMF) can yield N-alkoxy-3,3-dimethylbutanamides. researchgate.net Another powerful method for O-alkylation is the Mitsunobu reaction, which allows for the introduction of a wide range of alkyl groups from corresponding alcohols using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net Transition metal-catalyzed allylic substitutions have also been employed for the O-allylation of hydroxamic acids. organic-chemistry.org
O-Silylation: The hydroxyl group can be protected by silylation, for example, by reaction with a silyl halide like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. This transformation yields the corresponding O-silylated hydroxamic acid, which can be useful as an intermediate in multi-step syntheses.
Interactive Table 1: Derivatization Reactions of the N-Hydroxyl Moiety of N-Hydroxy-3,3-dimethylbutanamide
| Reaction Type | Reagents and Conditions | Product |
| O-Acylation | Acetic anhydride, pyridine, room temperature | O-Acetyl-N-hydroxy-3,3-dimethylbutanamide |
| O-Alkylation (Mitsunobu) | Alcohol (R-OH), PPh3, DEAD, THF, 0 °C to rt | N-Alkoxy-3,3-dimethylbutanamide |
| O-Silylation | TBDMSCl, imidazole, DMF, room temperature | N-(tert-Butyldimethylsilyloxy)-3,3-dimethylbutanamide |
| O-Acylation (with Thioacetic Acid) | Thioacetic acid, NEt3, H2O | O-Acetyl-N-hydroxy-3,3-dimethylbutanamide |
| O-Alkylation (with Alkyl Halide) | Alkyl halide (R-X), DBU, DMF | N-Alkoxy-3,3-dimethylbutanamide |
Transformations at the Amide Backbone
The amide backbone of N-hydroxy-3,3-dimethylbutanamide can undergo several important chemical transformations, including reduction, hydrolysis, and the Lossen rearrangement, leading to a diverse array of molecular structures.
Reduction to Amide: The hydroxamic acid functionality can be reduced to the corresponding amide, in this case, 3,3-dimethylbutanamide (B1266541) (pivalamide). This transformation can be achieved using various reducing agents. A notable method involves the use of thioacetic acid in the presence of ammonium (B1175870) bicarbonate (NH4HCO3) in ethanol, which facilitates an efficient N-O bond cleavage. organic-chemistry.org
Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the amide bond of N-hydroxy-3,3-dimethylbutanamide can be hydrolyzed to yield 3,3-dimethylbutanoic acid (pivalic acid) and hydroxylamine. nih.govresearchgate.netnih.govresearchgate.netrsc.org The rate of hydrolysis is dependent on factors such as pH and temperature.
Lossen Rearrangement: The Lossen rearrangement is a characteristic reaction of hydroxamic acids and their derivatives. slideshare.netwikipedia.orgquora.comresearchgate.net Treatment of an O-acylated or O-sulfonylated derivative of N-hydroxy-3,3-dimethylbutanamide with a base can induce a rearrangement to form tert-butyl isocyanate. This isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For example, in the presence of water, it hydrolyzes to form tert-butylamine and carbon dioxide. Reaction with an amine will yield a substituted urea. This rearrangement provides a valuable route for converting the carboxylic acid derivative into an amine with the loss of one carbon atom.
Interactive Table 2: Transformations at the Amide Backbone of N-Hydroxy-3,3-dimethylbutanamide
| Reaction Type | Reagents and Conditions | Product(s) |
| Reduction | Thioacetic acid, NH4HCO3, ethanol | 3,3-Dimethylbutanamide |
| Hydrolysis (Acidic) | HCl (aq), heat | 3,3-Dimethylbutanoic acid + Hydroxylamine hydrochloride |
| Lossen Rearrangement (via O-acyl derivative) | 1. Acylation (e.g., Ac2O) 2. Base (e.g., NaOEt) | tert-Butyl isocyanate |
| Lossen Rearrangement with subsequent hydrolysis | 1. Acylation 2. Base 3. H2O | tert-Butylamine + CO2 |
Investigations into Chemical Reactivity and Mechanistic Pathways of N Hydroxy 3,3 Dimethylbutanamide Derivatives
Hydrolysis Kinetics and Mechanism (e.g., 3,3-dimethylbutanamide)
The hydrolysis of amides, such as 3,3-dimethylbutanamide (B1266541), is a fundamental reaction that has been studied to understand the stability and reactivity of the amide bond. nih.gov
Studies on the dilute acid hydrolysis of amides provide valuable information on reaction kinetics. While specific kinetic data for the dilute acid hydrolysis of 3,3-dimethylbutanamide is not extensively detailed in the provided search results, the general mechanism for acid-catalyzed hydrolysis of amides is well-established. It involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. The subsequent steps involve proton transfer and elimination of the amine to yield the corresponding carboxylic acid and ammonium (B1175870) ion.
The rate of hydrolysis of amides is significantly influenced by both steric and electronic effects. researchgate.netresearchgate.net The bulky tert-butyl group in 3,3-dimethylbutanamide is expected to sterically hinder the approach of the nucleophile (water) to the carbonyl carbon, thereby slowing down the rate of hydrolysis compared to less hindered amides. researchgate.net
A study on the hydrolysis of unsymmetrical imides highlighted that steric hindrance and the electronic nature of acyl groups play a crucial role in determining the regioselectivity of hydrolysis. researchgate.net For example, imides with a pivaloyl group, which is structurally similar to the 3,3-dimethylbutanoyl group, showed a preference for cleavage at the proximal acyl group. researchgate.net This suggests that steric bulk near the reaction center is a dominant factor.
Table 1: Factors Influencing Amide Hydrolysis
| Factor | Effect on Hydrolysis Rate | Rationale |
| Steric Hindrance | Decreases | The bulky tert-butyl group impedes the approach of the nucleophile to the carbonyl carbon. researchgate.net |
| Electron-donating groups | Decreases | These groups reduce the electrophilicity of the carbonyl carbon. nih.gov |
| Electron-withdrawing groups | Increases | These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov |
Oxidation Reactions of Hydroxyl Groups
The hydroxyl group of N-hydroxy-3,3-dimethylbutanamide and its derivatives can undergo oxidation to form a carbonyl group. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed for this transformation. The product of such an oxidation would be an N-acylnitroso compound or a related species, depending on the specific reaction conditions and the stability of the initial product.
Reduction Reactions of Amide Groups
The amide group in N-hydroxy-3,3-dimethylbutanamide derivatives can be reduced to the corresponding amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). A variety of other reagents and catalytic systems have been developed for the reduction of amides, offering different levels of selectivity and functional group tolerance. organic-chemistry.orgresearchgate.net For instance, catalytic hydrosilylation using silanes in the presence of metal catalysts is a milder alternative. organic-chemistry.org The choice of reducing agent is critical to avoid the reduction of other functional groups that may be present in the molecule.
Table 2: Common Reagents for Amide Reduction
| Reagent/System | Conditions | Notes |
| Lithium aluminum hydride (LiAlH₄) | Typically in an etheral solvent like THF or diethyl ether. | A powerful and non-selective reducing agent. |
| Silanes with catalyst (e.g., Y[N(TMS)₂]₃) | Mild conditions. | Offers good functional group tolerance. organic-chemistry.org |
| Tris(pentafluorophenyl)boron (B(C₆F₅)₃) with a silane | Low temperatures, short reaction times. | Effective for tertiary and N-phenyl secondary amides. |
| Triruthenium dodecacarbonyl with 1,1,3,3-tetramethyldisiloxane | Mild conditions. | Tolerant of numerous functional groups. researchgate.net |
Substitution Reactions
The hydroxyl group of N-hydroxy-3,3-dimethylbutanamide can be replaced by other functional groups through substitution reactions. For example, treatment with thionyl chloride (SOCl₂) can convert the hydroxyl group into a chloro group. This creates a reactive intermediate that can be further modified. The N-hydroxy group can also participate in other substitution reactions, depending on the specific reagents and conditions employed.
Structure Activity Relationship Sar Studies of N Hydroxy 3,3 Dimethylbutanamide Analogs
Elucidating Structural Determinants for Modulating Biological Activity
The biological profile of N-hydroxy-3,3-dimethylbutanamide analogs is intricately linked to their three-dimensional arrangement and the nature of their functional groups.
Stereochemistry is a pivotal factor in the biological activity of chiral compounds. nih.govnih.gov The spatial orientation of atoms can significantly affect a molecule's interaction with biological targets, such as enzymes and receptors. nih.gov For instance, in the case of the related compound (S)-3-hydroxy-N,N-dimethylbutanamide, its chiral nature is a key determinant of its biological potential. The specific (S)-configuration at the C3 position is crucial for its interactions within biological systems. This is a common phenomenon where one enantiomer of a drug is significantly more active than its mirror image (the other enantiomer). nih.gov While the (S)-isomer of some butanamide derivatives has shown notable anticonvulsant activity, the (R)-isomer may exhibit reduced efficacy, underscoring the importance of stereochemistry in defining the pharmacological profile.
The differential activity between enantiomers often arises from their distinct binding affinities to chiral biological targets. nih.gov For a molecule to exert its effect, specific functional groups must align correctly with corresponding binding sites on a receptor or enzyme. nih.gov The rigid three-dimensional structure of these targets often means that only one enantiomer can achieve the optimal orientation for interaction. nih.gov
Table 1: Influence of Stereochemistry on Biological Activity
| Compound/Analog | Stereochemistry | Biological Activity Observation | Reference |
|---|---|---|---|
| (S)-3-hydroxy-N,N-dimethylbutanamide | (S)-enantiomer | Possesses significant biological potential due to its specific chiral configuration. | |
| Anticonvulsant Butanamide Derivatives | (R,S)-isomers vs. (S)-isomer | The (R,S)-methyl-substituted analog showed modest anticonvulsant activity, while the (S)-isomer had reduced efficacy. |
The amide and hydroxyl groups of N-hydroxy-3,3-dimethylbutanamide analogs are critical for their biological activity, primarily through their ability to form hydrogen bonds with molecular targets. Modifications to these moieties can significantly alter the compound's potency and selectivity.
Similarly, modifications to the hydroxyl group, such as esterification or etherification, would be expected to influence the hydrogen-bonding capacity and, consequently, the biological activity. The hydroxyl group is a key feature for interaction with enzymes and receptors.
Table 2: Effect of Substituents on Biological Activity of Related Analogs
| Compound Series | Moiety Modified | Observation | Reference |
|---|---|---|---|
| 3,4-Disubstituted 1,2,5-Oxadiazoles | 3-Acylamino group | The nature of the substituent has a certain impact on antiplasmodial activity, though it is not the sole determinant. | mdpi.com |
The interaction between a molecule and its biological target is a highly specific process governed by the molecule's structure. nih.gov The hydroxyl and amide groups present in compounds like (S)-3-hydroxy-N,N-dimethylbutanamide are key to these interactions, enabling the formation of hydrogen bonds.
Structure-Metabolism Relationship (SMR) Studies of Related Dimethylbutanamide Compounds
The metabolic fate of a compound is as critical as its activity, and understanding the relationship between a molecule's structure and its metabolism is a key aspect of drug design.
Identification of Preferred Hydroxylation Sites
In the metabolism of various compounds, hydroxylation is a common phase I biotransformation. Studies on related aromatic compounds like NBOMes have shown that hydroxylation can occur at various positions, including on the benzene (B151609) ring and alkyl chains. nih.gov For dimethylbenz[a]anthracene, another complex molecule, hydroxylation has been observed at multiple sites, leading to a variety of metabolites. nih.gov While specific data for N-hydroxy-3,3-dimethylbutanamide is not available, these findings suggest that the dimethylbutanamide scaffold could also be susceptible to hydroxylation at various points on the alkyl chain.
Metabolic Pathway Analysis (e.g., In Vitro Human Liver Microsome Studies)
In vitro studies using human liver microsomes (HLMs) are a standard method for predicting the metabolic pathways of new chemical entities in humans. nih.gov These preparations contain a rich assortment of drug-metabolizing enzymes.
Metabolic profiling of NBOMe compounds in HLMs revealed that O-demethylation, hydroxylation, and reduction at the amine group were common biotransformations. nih.gov Furthermore, secondary metabolism often resulted in combinations of these reactions. nih.gov For 7,12-dimethylbenz[a]anthracene, studies with rat liver microsomes identified several metabolites, including various hydroxylated and dihydrodiol derivatives. nih.gov
These studies highlight the typical metabolic routes that compounds undergo in the liver. For a compound like N-hydroxy-3,3-dimethylbutanamide, it is plausible that it would undergo similar phase I metabolic transformations, such as hydroxylation of the alkyl chain, followed by phase II conjugation reactions.
Table 3: Common Metabolic Transformations Observed in Related Compounds
| Compound Class | In Vitro System | Observed Metabolic Pathways | Reference |
|---|---|---|---|
| NBOMes | Human Liver Microsomes | O-demethylation, hydroxylation, reduction at the amine group, and combinations of these reactions. | nih.gov |
Structure-Porin Permeation Relationships (SPPR) in Related Antimicrobial Compounds
The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics. musechem.com Porins, which are protein channels in this outer membrane, play a crucial role in the passive transport of hydrophilic molecules, including many antimicrobial drugs. musechem.comnih.gov Therefore, understanding the relationship between a compound's structure and its ability to permeate through these porins is vital for designing effective antibiotics. nih.govacs.org
Porins create small, water-filled channels that allow for the diffusion of small hydrophilic solutes, generally with a size exclusion limit of around 600 Da. acs.org The efficiency of this permeation is influenced by the physicochemical properties of the diffusing molecule, such as its size, charge, and hydrophobicity. musechem.comresearchgate.net
Research on the permeation of β-lactam antibiotics through the OmpF porin of Escherichia coli has highlighted the importance of specific interactions between the antibiotic and the porin channel. acs.org A constriction region within the porin, formed by a loop folding back into the channel, acts as a gate that controls diffusion. acs.org Molecular simulations have helped to identify key interactions that govern the passage of antibiotics like ampicillin (B1664943) through this channel. acs.org
A study analyzing the whole-cell accumulation of approximately 200 molecules in E. coli found a strong correlation between accumulation and the predicted porin permeability coefficient. researchgate.net This underscores the critical role of porins in the uptake of compounds by Gram-negative bacteria. researchgate.net The analysis also identified key molecular descriptors that influence permeability, such as the total dipole moment and the minimal projection area of the compound. researchgate.net
Interactive Table of Research Findings on Antimicrobial Compound Permeation:
| Compound Class | Key Structural Features for Permeation | Porin Interaction Details | Organism Studied |
| β-Lactams | Size, charge, hydrophobicity | Interaction with constriction loop of OmpF | Escherichia coli |
| General Antimicrobials | Dipole moment, minimal projection area | General diffusion through porin channels | Escherichia coli |
Mechanistic Studies of Molecular Interactions and Biological Activities of N Hydroxy 3,3 Dimethylbutanamide Analogs
Enzyme and Receptor Interaction Profiling
The interaction of N-hydroxy-3,3-dimethylbutanamide analogs with enzymes and receptors is a critical area of study to understand their therapeutic potential. These interactions are governed by a variety of physicochemical principles and are profiled using sophisticated biophysical techniques.
Hydrogen bonding is a fundamental force driving the assembly and molecular recognition of supramolecular complexes. In the context of N-hydroxy-3,3-dimethylbutanamide analogs, particularly those with a hydroxamic acid group, hydrogen bonds are paramount for their interaction with target enzymes. The hydroxamic acid moiety serves as an effective zinc-binding group, capable of coordinating with catalytic zinc ions present in the active sites of metalloenzymes. This interaction is often stabilized by a network of hydrogen bonds.
The molecular architecture of these analogs allows for multiple points of hydrogen bonding. For instance, in α-hydroxy carbonyl compounds, which serve as models for understanding these interactions, both intramolecular and intermolecular hydrogen bonds are possible. The competition between forming an internal hydrogen bond versus engaging with an external target like an enzyme's active site is a key determinant of binding. Studies on model systems like 3-hydroxy-2-butenamide show various potential internal hydrogen bonds, such as between a carbonyl oxygen and a hydroxyl hydrogen (-OH…O=) or between an amino hydrogen and a carbonyl oxygen (NH…O=). nih.gov The relative strength of these bonds can influence the conformation of the molecule and its availability to bind to a protein target. nih.gov The design of potent enzyme inhibitors often relies on creating a molecule where the hydrogen bonding potential is optimally directed towards the enzyme's active site, outcompeting internal or solvent interactions. guidetopharmacology.org
Analogs of N-hydroxy-3,3-dimethylbutanamide are designed to modulate the activity of specific enzymes, thereby altering biochemical pathways. A prime example is the inhibition of M1 and M17 aminopeptidases in Plasmodium species, the parasites responsible for malaria. nih.govresearchgate.net These enzymes are crucial for the parasite's survival as they play a key role in the final stages of hemoglobin digestion, which provides essential amino acids for parasite growth and proliferation. nih.gov
By inhibiting these aminopeptidases, hydroxamic acid-containing analogs disrupt this vital biochemical pathway. For example, the compound MMV1557817, an analog of N-hydroxy-3,3-dimethylbutanamide, is a potent dual inhibitor of both M1 and M17 aminopeptidases. nih.gov This dual inhibition leads to the death of the parasite. nih.gov The modulation of enzyme activity is not limited to parasitic diseases. In other contexts, enzyme activity modulation can be achieved through mechanisms like reversible phosphorylation, which involves multiple kinase systems, highlighting the complexity of regulating biochemical pathways. wesleyan.edu
To quantify the interaction between a ligand, such as a N-hydroxy-3,3-dimethylbutanamide analog, and its protein target, researchers employ specialized biophysical techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most common and powerful methods. researchgate.netmedchemexpress.com
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. researchgate.netmedchemexpress.com By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including changes in enthalpy (ΔH) and entropy (ΔS). medchemexpress.com This provides a complete thermodynamic profile of the binding event. nih.gov
Surface Plasmon Resonance (SPR): SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. researchgate.net When a ligand flows over the surface and binds to the protein, the change in mass at the surface alters the refractive index, which is detected in real-time. wikipedia.org This allows for the determination of the association (kon) and dissociation (koff) rate constants of the interaction, from which the binding affinity (Kd) can be calculated. medchemexpress.com
These methods are crucial for confirming direct target engagement and for the rational design of more potent and selective inhibitors. researchgate.net
| Methodology | Principle | Key Parameters Measured | Application in Studying N-hydroxy-3,3-dimethylbutanamide Analogs |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. researchgate.net | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). medchemexpress.com | Quantifying the thermodynamic forces driving the binding of analogs to target enzymes like aminopeptidases. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index due to mass changes on a sensor surface. wikipedia.org | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd). medchemexpress.com | Characterizing the kinetics of analog binding to immobilized target proteins, confirming direct interaction. |
Hydroxamic acid analogs of N-hydroxy-3,3-dimethylbutanamide have been specifically designed to inhibit metalloexopeptidases, such as the M1 and M17 leucine (B10760876) aminopeptidases in Plasmodium falciparum (Pf-M1, Pf-M17) and Plasmodium vivax (Pv-M1, Pv-M17). researchgate.net These enzymes are validated drug targets for malaria. researchgate.net A multi-target strategy has been employed to rationally design inhibitors that are potent against the enzymes from both major malaria-causing species. researchgate.net
The compound MMV1557817 is a selective, nanomolar inhibitor of both M1 and M17 aminopeptidases. nih.gov Its effectiveness has been confirmed against enzymes from various Plasmodium species, including clinical isolates. nih.gov The inhibitory constants are in the nanomolar range, indicating potent inhibition. nih.gov Structural studies through co-crystallization have revealed that these inhibitors can utilize novel binding modes within the enzyme's active site. researchgate.net
| Enzyme | Species | Inhibitory Constant (Ki) in nM |
|---|---|---|
| M1 Aminopeptidase | P. falciparum | Nanomolar range |
| M17 Aminopeptidase | P. falciparum | Nanomolar range |
| M1 Aminopeptidase | P. vivax | Nanomolar range |
| M17 Aminopeptidase | P. vivax | Nanomolar range |
| M1 Aminopeptidase | P. berghei (murine model) | Nanomolar range |
| M17 Aminopeptidase | P. berghei (murine model) | Nanomolar range |
Vanin-1 (VNN1) is a GPI-anchored ectoenzyme with pantetheinase activity, meaning it hydrolyzes pantetheine (B1680023) to produce pantothenic acid (vitamin B5) and the antioxidant cysteamine. nih.govfrontiersin.org This enzyme is implicated in processes like oxidative stress and inflammation. guidetopharmacology.orgresearchgate.net While direct studies linking N-hydroxy-3,3-dimethylbutanamide specifically with Vanin-1 are not extensively documented, the principles of ligand-protein binding analysis for Vanin-1 inhibitors are well-established and relevant.
The development of Vanin-1 inhibitors is an active area of research for diseases like inflammatory bowel disease. nih.gov Analysis of how these inhibitors bind provides a framework for understanding potential interactions. For instance, the inhibitor RR6 acts in a competitive and reversible manner. frontiersin.org X-ray crystallography of inhibitors co-crystallized with Vanin-1 has been used to determine the precise binding mode. researchgate.netnih.gov In some cases, inhibitors have been shown to bind covalently to an active site cysteine residue. researchgate.net The hydroxamic acid group is known to be a potent metal-binding group that is crucial for the inhibition of other metalloenzymes, such as tyrosinase, by directly interacting with the metal cofactors in the active site. nih.gov This principle of targeting enzyme cofactors is a key strategy in ligand-protein binding and inhibitor design.
Cellular and Subcellular Mechanisms of Action (In Vitro Studies)
In vitro studies are essential to elucidate the cellular and subcellular effects of N-hydroxy-3,3-dimethylbutanamide analogs. For antimalarial analogs, research has confirmed that their mechanism of action is the on-target inhibition of both PfA-M1 and PfA-M17 aminopeptidases within the parasite. nih.gov
The primary subcellular site of action is the parasite's digestive vacuole, where hemoglobin digestion occurs. By inhibiting the M1 and M17 aminopeptidases, these compounds block the final step of this process, which involves cleaving amino acids from peptides derived from hemoglobin. nih.gov This leads to a halt in the supply of essential amino acids, ultimately killing the parasite. nih.gov This mechanism has been verified through in vitro assays using recombinant enzymes and by treating cultured Plasmodium falciparum and Plasmodium vivax clinical isolates with the inhibitors. nih.gov These studies confirm that the compounds are active against the parasites at a cellular level and that the observed antimalarial activity is a direct result of engaging with their intended enzymatic targets. nih.gov
Cellular Permeation and Uptake Mechanisms
The ability of N-hydroxy-3,3-dimethylbutanamide and its analogs to exert biological effects is fundamentally dependent on their capacity to traverse cellular membranes. While specific studies on the permeation of N-hydroxy-3,3-dimethylbutanamide are not extensively detailed in the provided search results, the general principles of molecular transport across cell membranes can be applied. The transport of small molecules is influenced by factors such as size, charge, and lipid solubility. For antimicrobial peptides, which share the characteristic of interacting with cell membranes, their uptake is often facilitated by their amphipathic nature, allowing them to interact with the lipid bilayer.
Studies on Bacterial Cell Membrane Disruption (e.g., Antimicrobial Effects)
A primary mechanism of antimicrobial action for many compounds, including certain peptides and small molecules, is the disruption of the bacterial cell membrane. This disruption can lead to the leakage of intracellular contents and ultimately cell death. For instance, histidine-rich peptides demonstrate a pH-dependent ability to disrupt bacterial membranes, with increased activity in acidic environments. nih.gov This disruption is a key factor in their antibiotic efficacy against a range of pathogenic bacteria. nih.gov Similarly, peptides derived from human cathelicidin (B612621) antimicrobial peptide LL37 are known to permeabilize bacterial membranes, which is believed to be the basis of their antimicrobial activity. nih.gov The extent of membrane disruption can be monitored by observing the uptake of fluorescent dyes like ANS (1-anilinonaphthalene-8-sulfonic acid), where an increase in fluorescence indicates the dye's relocation into the less polar environment of the bacterial membrane. nih.gov
The effectiveness of membrane-disrupting agents can vary between different types of bacteria. Gram-negative bacteria possess an outer membrane that can act as a barrier, making them more resistant to certain antimicrobial agents compared to Gram-positive bacteria. mazums.ac.ir However, some antimicrobial peptides have demonstrated potent activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov
Influence on Key Metabolic Pathways (e.g., Coenzyme A Biosynthesis for Panthenol Analogs)
Coenzyme A (CoA) is a vital cofactor in numerous metabolic pathways, including the synthesis and degradation of fatty acids and the tricarboxylic acid (TCA) cycle. nih.govreactome.org The biosynthesis of CoA from its precursor, pantothenate (vitamin B5), is a multi-step enzymatic process. nih.govreactome.orgresearchgate.net This pathway involves a series of enzymes, including pantothenate kinase (PanK), phosphopantothenoylcysteine synthetase (PPCS), phosphopantothenoylcysteine decarboxylase (PPCDC), phosphopantetheine adenylyltransferase (PPAT), and dephospho-CoA kinase (DPCK). frontiersin.org
Analogs of pantothenate, such as N-alkylpantothenamides, can interfere with this pathway. These analogs can be converted into CoA analogs, which can then inhibit enzymes that utilize CoA, such as those involved in fatty acid biosynthesis. nih.gov For example, N-pentylpantothenamide is known to block fatty acid biosynthesis in E. coli by being converted into a CoA analog that inactivates the acyl carrier protein (ACP). nih.gov The disruption of CoA biosynthesis represents a significant target for the development of antimicrobial agents, as this pathway is essential for bacterial growth. nih.govfrontiersin.org
Investigation of Specific Biological Responses (In Vitro Context)
Antimicrobial Activity Studies Against Bacterial Strains
A variety of natural and synthetic compounds exhibit antimicrobial activity against a broad spectrum of bacterial strains. For instance, certain peptides have shown effectiveness against both Gram-positive and Gram-negative bacteria, including challenging pathogens. nih.govmdpi.com The antimicrobial efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
| Compound/Extract | Bacterial Strain | Activity | Reference |
| Arenicin-1 | Escherichia coli, Pseudomonas aeruginosa | Potent antimicrobial activity (MIC 1-2 µM) | nih.gov |
| Ethanolic extract of Achillea abrotanoides Vis. | Enterococcus faecalis | Significant antimicrobial activity | nih.gov |
| NCR169C17–38 | ESKAPE bacteria | Bactericidal at 3.1 µM for most tested strains | mdpi.com |
| Phenazine 1-carboxamide (B11826670) (PCN) | Rhizoctonia solani, Xanthomonas oryzae pv. oryzae | Significant inhibition of mycelial growth, antibacterial activity | nih.gov |
| Benzo[b]phenoxazine derivatives | Staphylococcus aureus, Mycobacterium luteum | Good antimicrobial activity | mdpi.com |
Gram-negative bacteria are often more resistant to antimicrobial agents due to their outer membrane. mazums.ac.ir However, some compounds have demonstrated efficacy against these more challenging bacteria.
Anti-inflammatory Response Modulation
Certain compounds can modulate the inflammatory response by targeting key signaling pathways. For example, the fungal metabolite 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) has been shown to suppress the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells. nih.gov This effect is achieved by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov
Furthermore, DMHM was found to decrease the mRNA expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6. nih.gov The mechanism behind these anti-inflammatory properties involves the suppression of the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK) MAPK pathways, as well as the induction of heme oxygenase-1 (HO-1) expression. nih.gov Similarly, extracts from plants like Quercus infectoria are known to possess anti-inflammatory activities. mazums.ac.ir
Cytotoxic Effects on Cancer Cell Lines (In Vitro)
Several natural and synthetic compounds have demonstrated cytotoxic effects against various cancer cell lines in vitro. For example, 3'-hydroxy-3,4'-dimethoxyflavone has been shown to exhibit strong cytotoxicity against human melanoma and leukemia cell lines. nih.govnih.gov This compound can induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2-M phase. nih.govnih.gov
The mechanisms underlying the cytotoxic effects often involve the activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov Other associated events can include the release of cytochrome c from the mitochondria and the dissipation of the mitochondrial membrane potential. nih.gov In some cases, the cytotoxicity is also linked to the generation of reactive oxygen species (ROS). nih.gov
| Compound | Cancer Cell Line | Effect | Reference |
| 3'-hydroxy-3,4'-dimethoxyflavone | Human SK-MEL-1 melanoma cells | Strong cytotoxicity, blocks tubulin polymerization, induces G2-M arrest and apoptosis | nih.gov |
| 3'-hydroxy-3,4'-dimethoxyflavone | Human leukaemia cell lines (HL-60, U-937, MOLT-3) | Strong cytotoxicity, induces apoptosis | nih.gov |
| Phenazine 1,6-dicarboxylic acid (PDC) | MCF7 (breast), HeLa (cervical), HT29 (prostate) cancer cells | Cytotoxic activity | nih.gov |
Neurotransmitter System Interactions
The structural similarity of simple amides to endogenous molecules like amino acids suggests a potential for interaction with various neurotransmitter systems. Neurotransmitters are crucial chemical messengers in the brain, and their modulation can lead to significant physiological effects. While direct evidence for N-hydroxy-3,3-dimethylbutanamide is not available, studies on related compounds offer insights into possible mechanisms.
For instance, the central nervous system activity of many compounds is predicated on their ability to interact with key neurotransmitter systems such as the gamma-aminobutyric acid (GABA) and glutamate (B1630785) systems. GABA is the primary inhibitory neurotransmitter in the brain, and its enhancement is a common mechanism for anticonvulsant drugs. Conversely, glutamate is the main excitatory neurotransmitter, and its inhibition can also lead to a reduction in neuronal excitability.
The presence of the hydroxyl and amide groups in N-hydroxy-3,3-dimethylbutanamide allows for the formation of hydrogen bonds, which could facilitate interactions with the binding sites of neurotransmitter receptors or related enzymes. Research on other amide-containing compounds has explored these potential interactions.
Table 1: Potential Neurotransmitter System Interactions of Amide Analogs
| Neurotransmitter System | Potential Interaction of Amide Analogs | Observed or Hypothesized Effect |
| GABAergic System | Positive allosteric modulation of GABAA receptors. | Increased inhibitory neurotransmission, leading to anticonvulsant effects. |
| Glutamatergic System | Antagonism of NMDA or AMPA receptors. | Decreased excitatory neurotransmission, contributing to neuroprotection and anticonvulsant activity. |
| Monoaminergic Systems | Modulation of serotonin (B10506) or dopamine (B1211576) pathways. | Potential effects on mood and behavior, though less commonly associated with simple aliphatic amides. |
This table is based on general principles of neuropharmacology and findings from studies on various amide-containing anticonvulsants, not specifically N-hydroxy-3,3-dimethylbutanamide.
Modulation of Ion Channels (e.g., Sodium Currents by Anticonvulsant Analogs)
A primary mechanism by which many anticonvulsant drugs exert their effects is through the modulation of voltage-gated ion channels, particularly sodium channels. nih.gov These channels are essential for the initiation and propagation of action potentials in neurons. By blocking these channels, anticonvulsant drugs can reduce the repetitive firing of neurons that is characteristic of seizures. nih.gov
Structure-activity relationship studies on a variety of amide derivatives have consistently pointed towards the importance of this mechanism. nih.govnih.gov While direct electrophysiological data for N-hydroxy-3,3-dimethylbutanamide is not available, the anticonvulsant activity reported for some aliphatic amides suggests that they may also interact with sodium channels.
Research on other anticonvulsant amides has shown that they can bind to the inactivated state of the sodium channel, thereby prolonging the refractory period of the neuron and making it less likely to fire another action potential. nih.gov This use-dependent block is a hallmark of many clinically effective anticonvulsants.
Table 2: Effects of Anticonvulsant Amide Analogs on Sodium Currents
| Compound Class | Effect on Sodium Channels | Functional Consequence | Supporting Evidence |
| Aromatic Amides | Blockade of voltage-gated sodium channels. | Inhibition of maximal electroshock (MES)-induced seizures. | Studies on derivatives of dibenz[b,f]azepine-5-carboxamide. nih.gov |
| Aliphatic Amides | Hypothesized to modulate sodium channel activity. | Potential for anticonvulsant effects. | Inferred from structure-activity relationships of related anticonvulsants. |
This table presents findings from studies on various anticonvulsant compounds containing an amide functional group. The information is intended to provide a potential mechanistic context for N-hydroxy-3,3-dimethylbutanamide and its analogs.
Computational Chemistry and Molecular Modeling of N Hydroxy 3,3 Dimethylbutanamide and Its Analogs
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the basis of molecular recognition.
Molecular docking studies are crucial for predicting how a ligand like N-hydroxy-3,3-dimethylbutanamide or its analogs might interact with a biological target. The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. This analysis identifies key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. jppres.com
For instance, in studies of similar small molecules, docking is used to predict binding orientations and affinities within the active sites of target proteins or polymers. jppres.com The analysis of the resulting poses reveals how the ligand fits within the binding pocket. The 14-3-3 protein family, for example, features a conserved binding groove where phosphopeptide ligands bind, stabilized by specific hydrogen bonds and interactions with conserved residues. nih.gov In the development of stabilizers for the 14-3-3/p65 protein-protein interaction (PPI), docking and structural analysis revealed that ligands could induce additional electrostatic contacts, such as salt bridges between the interacting proteins, thereby enhancing the stability of the complex. nih.gov The analysis can differentiate between various binding modes and predict which functional groups on the ligand are essential for affinity.
A ligand's conformation, or its three-dimensional shape, is often different when it is bound to a receptor compared to when it is free in solution. csmres.co.uk Computational methods allow for the analysis of these conformational changes upon binding. Ligands often adopt more extended conformations to maximize their interaction surface with the receptor. csmres.co.uk
Conformational analysis within the binding pocket helps to understand the structural basis of agonist and antagonist activity. For example, studies on the NMDA receptor have shown that the extent of cleft closure in the agonist binding domain can be proportional to the level of receptor activation. nih.gov Different agonists can induce distinct conformational states in the receptor's ligand-binding domain. nih.govnih.gov By exploring the conformational free energy landscapes, researchers can determine the most stable conformations of a ligand within the binding site and understand the dynamic nature of the interaction. nih.gov This analysis is critical, as the biological activity of a molecule is intrinsically linked to the specific 3D conformation it adopts to interact with its target. csmres.co.uk
Quantum Chemical Calculations (e.g., Density Functional Theory for Pyranone Analogs)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These methods are widely applied to study analogs of N-hydroxy-3,3-dimethylbutanamide, such as pyranone derivatives.
DFT calculations are highly effective for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. spectroscopyonline.com For complex molecules, experimental spectra can be difficult to assign without theoretical support. By calculating the vibrational frequencies and their corresponding normal modes, a detailed assignment of the observed spectral bands can be achieved. nih.gov
A study on the pyranone analog 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one utilized DFT calculations at the B3LYP/6-311G** level to reproduce and classify the bands in its experimental IR and Raman spectra. scifiniti.comscifiniti.com The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, improving the agreement with experimental data. nih.gov Such analysis confirmed the nonplanar structure of some pyranone analogs and characterized intramolecular hydrogen bonds. scifiniti.comresearchgate.net
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyranone Analog Data derived from studies on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one. scifiniti.comscifiniti.com
| Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| 3070 | 3071 | 3075 | C-H stretching |
| 2958 | 2960 | 2965 | CH₃ asymmetric stretching |
| 1720 | 1722 | 1725 | C=O stretching (pyranone ring) |
| 1625 | 1627 | 1630 | C=C stretching |
| 1240 | 1241 | 1245 | C-O stretching |
Many biologically active molecules, including pyranone analogs, can exist as a mixture of two or more interconverting structural isomers known as tautomers. frontiersin.org Tautomerism can significantly affect a molecule's physicochemical properties and biological function. nih.gov Quantum chemical calculations are essential for studying the thermodynamics of tautomeric equilibria.
For 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one , DFT calculations were used to investigate the equilibrium between two enol tautomers (Form A and Form B). scifiniti.comscifiniti.com By calculating the free energies of each tautomer, their relative populations in different environments (e.g., gas phase, polar or nonpolar solvents) can be predicted. scifiniti.com The results indicated that the 4-hydroxy enol tautomer (Form A) is the dominant form. scifiniti.comscifiniti.com The study found that while the content of Form B increases in nonpolar solvents, it does not exceed 13%. scifiniti.com These studies reveal how the environment can shift the tautomeric equilibrium, which is critical for drug design. frontiersin.org
Table 2: Calculated Tautomer Populations for a Pyranone Analog at 298.15 K Data derived from studies on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one. scifiniti.com
| Tautomer | Solvent | Free Energy (kcal/mol) | Population (%) |
| Form A | Chloroform | 0.00 | 87.2 |
| Form B | Chloroform | 1.25 | 12.8 |
| Form A | DMSO | 0.00 | 94.5 |
| Form B | DMSO | 1.89 | 5.5 |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. mdpi.com The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). irjweb.comajchem-a.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, while a small gap indicates higher reactivity. mdpi.comirjweb.com
For the pyranone analog 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one , HOMO and LUMO analysis showed that these orbitals are primarily located on the pyran ring, which is consistent with this part of the molecule being the main site of reactivity. scifiniti.comscifiniti.com The study also calculated global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, for the different tautomers. scifiniti.com It was found that the tautomeric form B has a higher ionization energy and electrophilicity index than form A, indicating that tautomerization significantly alters the molecule's reactivity. scifiniti.comscifiniti.com
Table 3: Reactivity Descriptors for Pyranone Analog Tautomers (in eV) Data derived from studies on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one. scifiniti.com
| Descriptor | Tautomer A | Tautomer B |
| HOMO Energy | -6.45 | -6.91 |
| LUMO Energy | -1.82 | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.63 | 4.76 |
| Chemical Potential (μ) | -4.14 | -4.53 |
| Hardness (η) | 2.32 | 2.38 |
| Electrophilicity Index (ω) | 3.69 | 4.30 |
Pharmacokinetic (PK) Prediction Strategies
Pharmacokinetics, the study of how the body absorbs, distributes, metabolates, and excretes a drug (ADME), is a critical determinant of a compound's efficacy and safety. In silico PK prediction strategies employ a variety of computational models to forecast these properties based on a molecule's structure.
Computational ADME modeling for analogs of N-hydroxy-3,3-dimethylbutanamide, such as 4-hydroxyisoleucine (B15566), provides valuable insights into their potential as orally administered therapeutic agents. These models assess a range of physicochemical and pharmacokinetic parameters.
Physicochemical Properties and Drug-Likeness:
The initial step in ADME modeling often involves evaluating fundamental physicochemical properties that influence a compound's behavior in biological systems. For instance, 4-hydroxyisoleucine has a molecular weight of 147.09 g/mol , which is well within the optimal range for oral drug development. nih.gov The widely accepted Lipinski's rule of five (RO5) is a key guideline for predicting drug-likeness, and 4-hydroxyisoleucine complies with these rules. frontiersin.orgnih.gov
Further assessment using guidelines from major pharmaceutical companies like Pfizer and GlaxoSmithKline (GSK) also indicates favorable drug-like characteristics for 4-hydroxyisoleucine. The GSK rule suggests a molecular weight of ≤ 400 and a logP of ≤ 4, both of which are met by this analog. frontiersin.org The Pfizer rule, which suggests that compounds with a logP < 3 and a topological polar surface area (tPSA) > 75Ų are likely to be non-toxic, also classifies 4-hydroxyisoleucine as safe. frontiersin.org
Pharmacokinetic Predictions:
Absorption: In silico models predict satisfactory cell permeability for 4-hydroxyisoleucine. frontiersin.orgnih.gov High gastrointestinal (GI) absorption is a desirable property for orally administered drugs, and analogs are often screened for this parameter. researchgate.net
Distribution: The potential for a compound to cross the blood-brain barrier (BBB) is a critical factor, as it can lead to central nervous system (CNS) effects. frontiersin.orgnih.gov Predictive models can estimate BBB permeation. The volume of distribution is another key parameter that can be computationally predicted. researchgate.net
Metabolism: A significant aspect of in silico metabolism prediction is the evaluation of a compound's potential interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For 4-hydroxyisoleucine, predictions indicate a very slight probability of it being a substrate for CYP2C9. frontiersin.orgnih.gov The inhibition of major CYP isoforms such as CYP1A2, CYP2C9, and CYP3A4 is a common assessment. nih.gov
Excretion: The route and rate of excretion are the final components of the ADME profile. While specific excretion predictions for these analogs are not detailed in the provided search results, this is a parameter that can be estimated using computational tools.
The following table summarizes the predicted ADME properties for 4-hydroxyisoleucine, a structural analog of N-hydroxy-3,3-dimethylbutanamide.
| Parameter | Predicted Value/Classification for 4-Hydroxyisoleucine | Significance |
| Molecular Weight | 147.09 g/mol nih.gov | Within optimal range for oral drugs. |
| Lipinski's Rule of Five | Compliant frontiersin.orgnih.gov | Indicates good drug-likeness. |
| Pfizer Rule | Safe frontiersin.org | Suggests low toxicity potential. |
| GSK Rule | Compliant frontiersin.org | Meets criteria for drug-likeness. |
| Cell Permeability | Satisfactory frontiersin.orgnih.gov | Suggests good absorption potential. |
| Blood-Brain Barrier | Potential for permeation frontiersin.orgnih.gov | May have CNS effects. |
| CYP Interaction | Very slight probability of being a CYP2C9 substrate. frontiersin.orgnih.gov | Low potential for drug-drug interactions via this pathway. |
Predictive Bioactivity Modeling
Predictive bioactivity modeling uses computational methods to forecast the biological effects of a compound. This can include identifying potential molecular targets and predicting the type of biological activity.
For analogs like 4-hydroxyisoleucine, which has known antidiabetic properties, predictive models can help to elucidate its mechanism of action and identify other potential therapeutic applications. frontiersin.orgnih.gov While specific bioactivity predictions for N-hydroxy-3,3-dimethylbutanamide are not available, the methodologies applied to its analogs are instructive.
Computational tools can screen a compound against a vast library of known biological targets to predict its bioactivity spectrum. For example, some platforms can predict a compound's likelihood of interacting with various target classes, such as G protein-coupled receptors (GPCRs), kinases, nuclear receptors, and enzymes.
N Hydroxy 3,3 Dimethylbutanamide As a Chemical Biology Probe and Building Block
Application in Understanding Protein Functions and Interactions within Biological Systems
The N-hydroxyamide functional group is a key pharmacophore known for its ability to chelate metal ions, a property that makes N-hydroxy-3,3-dimethylbutanamide and its derivatives valuable as probes for studying metalloenzymes. mdpi.comunl.pt These enzymes play crucial roles in a vast array of biological processes, and their dysregulation is often implicated in disease. frontiersin.org Small molecules that can interact with these enzymes are instrumental in dissecting their functions and interactions within complex biological systems.
The broader class of hydroxamic acids, to which N-hydroxy-3,3-dimethylbutanamide belongs, has been extensively studied as inhibitors of enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). mdpi.com By serving as a core structure for these inhibitors, the N-hydroxybutanamide fragment allows for the systematic investigation of enzyme-inhibitor interactions, providing insights into the topology of the enzyme's active site and the molecular determinants of binding. This understanding is crucial for mapping the roles of specific metalloenzymes in cellular pathways and disease progression. The modulation of protein-protein interactions (PPIs) is another area where such compounds are valuable, as they can be used to disrupt or stabilize protein complexes, thereby helping to unravel complex cellular signaling networks. nih.govnih.gov
Utility as a Versatile Small Molecule Scaffold in Modern Drug Discovery
The concept of a "molecular scaffold" is central to modern drug discovery, referring to a core chemical structure upon which a variety of substituents can be placed to create a library of compounds with diverse biological activities. N-hydroxy-3,3-dimethylbutanamide presents itself as a valuable and versatile scaffold due to several key attributes. The N-hydroxyamide group provides a strong metal-binding function, which is a critical feature for inhibitors of metalloenzymes. The 3,3-dimethylbutyl group, with its significant steric bulk, can be exploited to achieve selectivity for specific enzyme isoforms by interacting with distinct pockets in or near the active site.
The development of novel drug candidates often involves a process of "scaffold hopping," where a known active scaffold is replaced with a new one to improve properties such as potency, selectivity, or pharmacokinetic profiles. The N-hydroxy-3,3-dimethylbutanamide core can serve as a starting point for such explorations. Its straightforward chemical structure allows for facile modification at multiple points, enabling the systematic optimization of its properties. This adaptability makes it an attractive starting point for the design of new therapeutic agents targeting a range of diseases.
Integration into the Synthesis of Complex Molecules and Advanced Pharmaceutical Precursors
The chemical reactivity of N-hydroxy-3,3-dimethylbutanamide makes it a useful building block in the synthesis of more complex molecules and advanced pharmaceutical precursors. The hydroxamic acid moiety can undergo various chemical transformations, allowing for its incorporation into larger, more intricate molecular architectures. For instance, derivatives of N-hydroxy-3,3-dimethylbutanamide can be synthesized to introduce additional functional groups that can participate in subsequent coupling reactions.
One example of the synthetic utility of a related structure is seen in the formation of N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one and its oxime derivatives. While this represents a more complex system, it highlights the principle of using the N-hydroxy-3,3-dimethyl core as a foundational element in multi-step synthetic sequences. The ability to construct such elaborate molecules is crucial for accessing novel chemical space and developing next-generation therapeutics. The synthesis of N-alkoxyphthalimide derivatives, which are valuable intermediates in the preparation of pharmaceuticals, can also be achieved through reactions involving related N-hydroxy compounds, further underscoring the synthetic potential of this chemical class.
Development of Chemoselective Probes and Chemical Reporters (e.g., for Metabolic Amines)
Chemoselective probes and chemical reporters are indispensable tools in chemical biology for the detection and visualization of specific biomolecules in their native environment. The development of such probes often relies on the unique reactivity of a particular functional group. While direct evidence for N-hydroxy-3,3-dimethylbutanamide in probes for metabolic amines is not extensively documented, the principles of chemical reporter design suggest its potential in this area.
Chemical reporters for biological discovery often incorporate a bioorthogonal handle, such as an alkyne or an azide, which can be selectively ligated to a fluorescent or affinity tag. The N-hydroxy-3,3-dimethylbutanamide scaffold could potentially be modified to include such a handle, creating a probe that could be targeted to specific enzymes or cellular compartments. The development of such tools would enable researchers to track the activity and localization of target proteins, providing valuable insights into their biological roles.
Future Research Directions and Unresolved Questions
Systematic Approaches to Address Contradictions in Reported Bioactivity Data
A significant challenge in the broader field of hydroxamic acid research is the occasional emergence of conflicting bioactivity data. For a specific compound, varying inhibitory concentrations (IC₅₀) and differing selectivity profiles are sometimes reported across studies. These discrepancies can stem from a variety of factors, including minor differences in assay conditions, the use of different cell lines, or variations in the purity of the tested compounds. To build a reliable structure-activity relationship (SAR) profile for N-hydroxy-3,3-dimethylbutanamide and its derivatives, systematic approaches are essential.
Future research should prioritize the establishment of standardized biological assay protocols. This includes defining and using a consistent set of cancer cell lines and enzyme preparations for screening. A comprehensive review and comparison of existing data could help identify the sources of contradiction. Furthermore, collaborative "round-robin" style studies, where the same set of compounds is tested across multiple laboratories using a harmonized protocol, could provide definitive, reproducible bioactivity data. Such systematic efforts are crucial for clarifying the true biological activity and therapeutic potential of this chemical series.
Exploration of Novel Synthetic Pathways and Advanced Derivatizations for Enhanced Specificity
The therapeutic efficacy of many hydroxamic acids is hampered by a lack of selectivity for specific enzyme isoforms, such as different histone deacetylases (HDACs) or matrix metalloproteinases (MMPs). nih.govresearchgate.net Achieving greater specificity is a key goal for minimizing off-target effects. For N-hydroxy-3,3-dimethylbutanamide, this necessitates the exploration of novel synthetic routes and sophisticated derivatization strategies.
Recent developments have provided new methods for synthesizing hydroxamic acids. For instance, a one-step method involving the ring-opening of N-substituted succinimides with hydroxylamine (B1172632) has been proposed as a cost-effective and efficient approach for producing N-hydroxybutanamide derivatives. mdpi.comnih.gov Future work should leverage such novel pathways to create a diverse library of analogs.
Advanced derivatization strategies should focus on modifying the "linker" and "CAP" groups of the molecule, which is a proven strategy for improving the inhibition profile of hydroxamic acid-based inhibitors. nih.gov By systematically altering these structural components, it may be possible to enhance interactions with surface groups of target enzymes, thereby achieving greater selectivity. nih.gov For example, incorporating heterocyclic linkers has been shown to improve ligand-receptor binding. nih.gov Another innovative approach involves creating prodrugs, such as coordinating the hydroxamic acid to a cobalt(III) center, to "mask" its activity until it reaches the target tissue, which could improve tumor selectivity. nih.gov
Expanding the Scope of Mechanistic Investigations for Undiscovered Biological Targets
While much of the research on hydroxamic acids has focused on their role as inhibitors of metalloenzymes like HDACs and MMPs, there is growing evidence that their biological activities may extend to other targets. researchgate.netunl.pt The hydroxamic acid functional group is a characteristic pharmacophore for HDAC inhibitors, but recent studies have surprisingly identified a series of hydroxamic acid-based compounds as potent microtubule destabilizing agents, whose activity was independent of HDAC inhibition. nih.gov
This discovery underscores the importance of expanding mechanistic investigations for N-hydroxy-3,3-dimethylbutanamide and its derivatives. Phenotypic screening, which identifies compounds that produce a desired effect in cells or organisms without a preconceived target, could be a valuable tool in this endeavor. Once a desired phenotype is observed, target deconvolution studies can be employed to identify the responsible molecular target. There are also reports of hydroxamic acids inhibiting other enzymes like kynurenine (B1673888) aminotransferase and tyrosinase, but the precise mechanisms are not fully elucidated. unl.pt Future research should aim to identify and validate these and other potentially novel biological targets, which could open up entirely new therapeutic applications for this class of compounds.
Integration of Advanced Computational Approaches for Comprehensive Structure-Function Elucidation
Advanced computational tools have become indispensable in modern drug discovery for unraveling complex structure-function relationships. nih.gov Integrating these approaches into the study of N-hydroxy-3,3-dimethylbutanamide can accelerate the design and development of new, more potent, and selective analogs. nih.govnih.gov
Interactive Table: Computational Techniques in Drug Design
| Computational Technique | Application in N-hydroxy-3,3-dimethylbutanamide Research |
|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of the compound and its derivatives within the active site of target proteins (e.g., specific HDAC or MMP isoforms). nih.govnih.gov |
| 3D-QSAR | Establishes a quantitative correlation between the three-dimensional properties of the molecules and their biological activity, guiding the design of more potent compounds. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity, which can be used to screen large databases for novel chemical scaffolds. nih.govtandfonline.com |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic movement of the compound-protein complex over time, providing insights into the stability of the interaction and the role of specific amino acid residues. nih.govnih.gov |
| Density Functional Theory (DFT) | Calculates the electronic structure of the molecule, helping to understand its reactivity and spectroscopic properties. elixirpublishers.com |
By combining these in silico methods, researchers can build robust models that predict the biological activity of novel molecules. nih.gov For example, a computational workflow could involve using a pharmacophore model to screen virtual libraries for potential hits, followed by molecular docking to prioritize candidates, and finally, MD simulations to validate the stability of the most promising ligand-receptor complexes. nih.govtandfonline.com This integrated computational approach allows for a more rational and efficient exploration of the chemical space around N-hydroxy-3,3-dimethylbutanamide, ultimately leading to a comprehensive elucidation of its structure-function relationships. nih.govnumberanalytics.com
Q & A
Q. What established synthetic routes are available for N-hydroxy-3,3-dimethylbutanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via a four-step protocol involving (1) condensation of 3-methylbutan-2-one with aryl aldehydes and ammonium acetate under acidic conditions to form piperidin-4-one intermediates, (2) Baeyer-Villiger oxidation using m-chloroperbenzoic acid to introduce the hydroxyl group, and (3) thiosemicarbazone formation via reflux with thiosemicarbazide in ethanol .
- Optimization Strategies :
- Step 1 : Adjust molar ratios of reactants (e.g., benzaldehyde:ketone:ammonium acetate = 2:1:1) and reaction time (15–30 min) to enhance intermediate purity.
- Step 2 : Use excess m-chloroperbenzoic acid (1.2–1.5 equivalents) and monitor reaction progress via TLC to minimize lactone byproducts.
- Step 3 : Extend reflux time (6–8 hours) and employ anhydrous ethanol to improve thiosemicarbazone yield .
Q. Which analytical techniques are recommended for characterizing N-hydroxy-3,3-dimethylbutanamide and verifying its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and chair conformation of the piperidin-4-one core (e.g., coupling constants for axial protons) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 240.1263 (calculated exact mass) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Short-term Stability : Store at 4°C in desiccated, amber vials to prevent hydrolysis of the hydroxylamine group.
- Long-term Stability : Lyophilize and store at -20°C under inert gas (argon/nitrogen); monitor degradation via monthly HPLC analysis.
- Handling Precautions : Avoid prolonged exposure to light, moisture, or temperatures >30°C to prevent oxidative decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for N-hydroxy-3,3-dimethylbutanamide derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antibacterial testing) to minimize variability in MIC values against Staphylococcus aureus or Vibrio cholerae .
- Structure-Activity Relationship (SAR) Profiling : Systematically modify substituents on the aryl ring (e.g., electron-withdrawing vs. donating groups) and correlate changes with activity trends (Table 2 in ).
- Mechanistic Studies : Use fluorescence quenching or molecular docking to confirm target engagement (e.g., bacterial enzyme inhibition) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s chair conformation in aqueous solution to assess membrane permeability (e.g., PME simulations with GROMACS) .
- Docking Studies : Utilize AutoDock Vina to predict binding affinity to bacterial dihydrofolate reductase (DHFR) or inflammatory mediators like COX-2 .
- QSAR Modeling : Develop quantitative SAR models using descriptors like logP (experimental value: 2.7) and polar surface area (58.6 Ų) to prioritize derivatives for synthesis .
Q. How do structural modifications influence the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer :
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to measure half-life () and identify metabolic soft spots (e.g., hydroxylamine oxidation).
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption; derivatives with XlogP >3 show improved permeability but may require formulation adjustments .
- In Vivo Profiling : Conduct pharmacokinetic studies in rodent models to correlate structural features (e.g., methyl group position) with bioavailability and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
